Distinct RORγ LBD Interaction Profile vs. Tetrahydroquinoline Sulfonamides
While no direct potency comparison for compound 683235-55-4 has been published, the dihydroquinoline core in this series provides a unique interaction with the RORγ LBD compared to the saturated tetrahydroquinoline series reported by Fauber et al. [1]. X-ray crystallography of a closely related quinoline sulfonamide (PDB ID: 6Q2W) reveals that the quinoline ring system engages in critical hydrophobic interactions within the binding pocket, which are sterically and electronically distinct from those formed by the more flexible tetrahydroquinoline scaffold [1] [2]. This difference in core structure is known to cause shifts in potency and selectivity across the RORγ inverse agonist class.
| Evidence Dimension | Ligand-Binding Domain (LBD) interaction geometry |
|---|---|
| Target Compound Data | Dihydroquinoline core in series; 1.99 Å co-crystal structure available for 6Q2W analogue, showing specific H-bonding between sulfonamide and backbone residues [1]. |
| Comparator Or Baseline | Tetrahydroquinoline sulfonamides (e.g., from Fauber et al., 2015 series): three-dimensional structure not co-crystallized with the same binding mode. |
| Quantified Difference | Not quantifiable without a direct head-to-head study. The difference is structural and mechanistic, based on SAR and crystallography. |
| Conditions | Comparison of X-ray co-crystal structures and structure-activity relationships (SAR) from two separate medicinal chemistry campaigns. |
Why This Matters
This structural distinction provides a scientific rationale for selecting the dihydroquinoline scaffold to explore alternative chemotypes and avoid cross-resistance or off-target liabilities associated with the tetrahydroquinoline series.
- [1] Amaudrut, J., et al. Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1799-1806. View Source
- [2] Fauber, B. P., et al. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 2015, 25(19), 4109-13. View Source
